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Introduction: Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable

building blocks in organic synthesis due to their inherent ring strain (26-27 kcal/mol), which

makes them susceptible to ring-opening reactions.[1] This reactivity is harnessed to produce a

wide array of biologically significant molecules, including β-amino acids, γ-amino acids, and

1,2-diamines.[2][3] The efficiency of these ring-opening reactions is significantly enhanced

when the aziridine nitrogen is "activated" by an electron-withdrawing group (EWG), such as a

tosyl (Ts), benzyloxycarbonyl (Cbz), or acyl group.[1][3][4] These activated aziridines readily

react with a diverse range of nucleophiles, providing a powerful strategy for the stereoselective

and regioselective construction of complex nitrogenous compounds.[5][6]

This document provides detailed protocols and application data for the nucleophilic ring-

opening of activated aziridines, a cornerstone reaction in medicinal chemistry and drug

development.

General Principles & Workflow
The fundamental reaction involves the attack of a nucleophile on one of the ring carbons of the

activated aziridine. The presence of the electron-withdrawing group on the nitrogen atom

polarizes the C-N bonds, making the ring carbons more electrophilic and facilitating the attack.

The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of

stereochemistry at the center of attack.
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Caption: General scheme of nucleophilic ring-opening.

The regioselectivity of the attack—whether the nucleophile adds to the more or less substituted

carbon—is a critical consideration and depends on the reaction conditions, the nature of the

nucleophile, and the substituents on the aziridine ring.
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Caption: Factors influencing regioselectivity.
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Data Presentation: Alkylative Aziridine Ring-
Opening
This method involves the activation of a non-activated aziridine via N-alkylation, followed by the

introduction of an external nucleophile.[7][8] The regioselectivity is highly dependent on the

solvent and the nucleophile used.

Table 1: Regioselectivity in Alkylative Ring-Opening of 2-Substituted Aziridines[7]

Entry
Aziridine
Substituent
(C2)

Nucleophile Solvent Yield (%)
Regioselect
ivity (α:β)

1 -CH₂OBn NaOAc CH₃CN 49 88:12

2 -COOEt NaOAc CH₃CN 68 11:89

| 3 | -COOEt | NaN₃ | CH₃CN | 34 | 11:89 |

Regioselectivity refers to the ratio of attack at the more substituted (α) versus the less

substituted (β) carbon of the aziridine ring.

Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Carboxylation of
N-Substituted Aziridines
This protocol describes the synthesis of β-amino acids from N-substituted aziridines using

carbon dioxide (CO₂) as a C1 source under nickel catalysis.[9][10] This method is notable for

its mild conditions and high chemo- and regioselectivity.[9]

Materials:

N-substituted aziridine (1.0 equiv)

NiCl₂·dme (10 mol %)
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4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol %)

Manganese (Mn) powder (3.0 equiv)

Anhydrous Dimethylformamide (DMF)

Carbon Dioxide (CO₂, balloon pressure)

Schlenk flask and standard Schlenk line equipment

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add

NiCl₂·dme (0.1 mmol), dtbbpy (0.1 mmol), and Mn powder (3.0 mmol).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous DMF (5 mL) via syringe.

Stir the resulting suspension at room temperature for 30 minutes.

Add the N-substituted aziridine (1.0 mmol) to the reaction mixture.

Evacuate the flask and backfill with carbon dioxide from a balloon.

Stir the reaction mixture vigorously under the CO₂ atmosphere at room temperature for 12-

24 hours. Monitor the reaction progress by TLC or LC-MS.

Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β-amino acid.
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Caption: Workflow for Ni-catalyzed carboxylation.

Protocol 2: Alkylative Ring-Opening with an External
Nucleophile
This protocol details the activation of a chiral aziridine via N-ethylation, followed by

regioselective ring-opening with sodium acetate.[8] This procedure is effective for creating

functionalized N-alkylated amine-containing molecules.[7]

Materials:
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(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (1.0 equiv, e.g.,

0.500 g, 1.717 mmol)

Ethyl trifluoromethanesulfonate (EtOTf) (1.1 equiv)

Sodium Acetate (NaOAc) (1.1 equiv)

Anhydrous Acetonitrile (CH₃CN)

Nitrogen or Argon atmosphere

Ice bath (0 °C)

Procedure:

Dissolve the starting aziridine (1.717 mmol) in dry acetonitrile (5.72 mL) in a flame-dried

round-bottom flask under a nitrogen atmosphere.

Cool the stirred solution to 0 °C using an ice bath.

Slowly add ethyl trifluoromethanesulfonate (1.889 mmol) to the solution via syringe. An

aziridinium ion intermediate will form.

After stirring for 5-10 minutes at 0 °C, add solid sodium acetate (1.889 mmol) to the reaction

mixture in one portion.

Allow the reaction to stir at 0 °C for an additional 10 minutes.

Remove the ice bath and allow the solution to warm to room temperature.

Continue stirring for 12 hours.

Quench the reaction by adding deionized water (10 mL).

Extract the product into dichloromethane (3 x 20 mL).

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the crude residue by flash column chromatography to yield the N-ethylated, ring-

opened product.[8]

Protocol 3: Catalyst- and Solvent-Free Ring-Opening
with Amine Nucleophiles
This protocol outlines an environmentally friendly approach for the synthesis of vicinal diamines

by reacting N-tosylaziridines with aromatic amines without the need for a catalyst or solvent.

[11]

Materials:

N-Tosylaziridine (1.0 equiv)

Aromatic amine (e.g., Aniline) (1.5-2.0 equiv)

Screw-cap reaction vial

Heating block or oil bath

Procedure:

In a clean, dry screw-cap vial, combine the N-tosylaziridine (e.g., 0.5 mmol) and the aromatic

amine nucleophile (e.g., 1.0 mmol).

Seal the vial tightly.

Heat the neat reaction mixture at 60-80 °C. The exact temperature may need optimization

depending on the specific substrates.

Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

Upon completion, cool the reaction mixture to room temperature.

The crude product can be directly purified by flash column chromatography on silica gel,

eluting with a hexane/ethyl acetate gradient, to afford the pure 1,2-diamine product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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